Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate
CAS No.: 1396965-16-4
Cat. No.: VC6548357
Molecular Formula: C9H14F3NO2S
Molecular Weight: 257.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396965-16-4 |
|---|---|
| Molecular Formula | C9H14F3NO2S |
| Molecular Weight | 257.27 |
| IUPAC Name | ethyl 2-amino-3-(3,4,4-trifluorobut-3-enylsulfanyl)propanoate |
| Standard InChI | InChI=1S/C9H14F3NO2S/c1-2-15-9(14)7(13)5-16-4-3-6(10)8(11)12/h7H,2-5,13H2,1H3 |
| Standard InChI Key | FGLNTLUORLDQFU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CSCCC(=C(F)F)F)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate is systematically named according to IUPAC guidelines as ethyl 2-amino-3-(3,4,4-trifluorobut-3-en-1-ylsulfanyl)propanoate. Its structure integrates three key moieties:
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An ethyl ester group at the carboxyl terminus.
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A central cysteine-derived amino acid backbone.
The compound’s stereochemistry and conformational flexibility remain uncharacterized in published literature, though its InChI key (InChI=1S/C9H14F3NO2S/c1-2-15-9(14)7(13)5-16-4-3-6(10)8(11)12/h7H,2-5,13H2,1H3) suggests a single enantiomeric form is cataloged.
Molecular Properties
Key physicochemical properties, partially predicted via computational models, include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 257.27 g/mol | |
| Density | 1.235 ± 0.06 g/cm³ | |
| Boiling Point | 305.0 ± 42.0 °C | |
| pKa | 6.37 ± 0.33 |
The relatively low pKa (6.37) indicates moderate acidity at physiological pH, likely influencing its solubility and reactivity in biological systems .
Synthesis and Manufacturing
Synthetic Pathways
While no explicit protocols for synthesizing this compound are documented, analogous cysteine derivatives are typically prepared through nucleophilic thiol-ene reactions or Michael additions. For example, ethyl 3-(3-aminophenyl)propanoate—a structurally simpler analog—is synthesized via tandem Knoevenagel condensation and alkylidene reduction . Applied to this compound, such methods might involve:
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Thiol-Ene Coupling: Reaction of ethyl 2-aminopropanoate with 3,4,4-trifluoro-3-butenyl thiol under radical or base-catalyzed conditions.
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Protection/Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) groups to shield the amine during sulfanyl group incorporation .
Challenges in Production
The trifluoroalkene moiety introduces steric and electronic challenges, necessitating anhydrous conditions and inert atmospheres to prevent premature hydrolysis or polymerization . Scalability is further limited by the cost of fluorinated building blocks and the need for specialized purification techniques (e.g., preparative HPLC) .
Research Insights and Biological Activity
Fluorination and Drug Design
The 3,4,4-trifluorobut-3-enyl group is a hallmark of modern medicinal chemistry. Fluorine’s electronegativity and small atomic radius enhance binding affinity to target proteins while improving metabolic stability . In preclinical studies, analogous compounds demonstrate:
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Enhanced Lipophilicity: LogP values increased by 0.5–1.0 units compared to non-fluorinated analogs, facilitating blood-brain barrier penetration.
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Oxidative Stability: Resistance to cytochrome P450-mediated degradation, prolonging plasma half-life .
| Supplier | Location | Purity Grade |
|---|---|---|
| Matrix Scientific | United States | ≥95% |
| Key Organics Limited | United Kingdom | ≥98% |
| Ryan Scientific, Inc. | United States | ≥90% |
Pricing ranges from $1,200–$2,500 per gram, reflecting its niche status and complex synthesis .
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